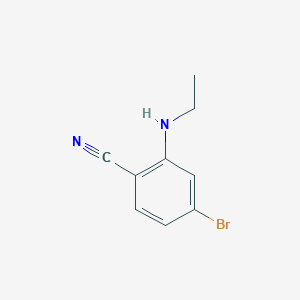

4-Bromo-2-(ethylamino)benzonitrile

Description

Properties

Molecular Formula |

C9H9BrN2 |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

4-bromo-2-(ethylamino)benzonitrile |

InChI |

InChI=1S/C9H9BrN2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-5,12H,2H2,1H3 |

InChI Key |

FUGIDEQDQSXQJT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=C1)Br)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substitution at the Amino Group

4-Bromo-2-(propylamino)benzonitrile

- Structure: Propylamino (-NHCH₂CH₂CH₃) at position 2.

- Synthesis : Reacts 4-bromo-2-fluorobenzonitrile with n-propylamine at 90°C for 6 hours, yielding 24.0 g (80% based on 100 mmol scale) .

- Properties: Increased lipophilicity compared to the ethylamino analog due to the longer alkyl chain.

4-Bromo-2-(methylamino)benzonitrile

- Structure: Methylamino (-NHCH₃) at position 2.

- Safety Data : Classified as harmful (UN GHS revision 8), with CAS RN 954226-93-8 .

- Applications : Simpler alkyl chain may reduce steric hindrance in binding interactions.

4-Bromo-2-(dimethylamino)benzonitrile

- Structure: Dimethylamino (-N(CH₃)₂) at position 2.

- CAS RN 1365272-41-8 .

4-Bromo-2-(morpholin-4-yl)benzonitrile

- Structure : Morpholine ring at position 2.

- Properties: Molecular weight 267.12; slight solubility in chloroform and methanol. The morpholine group introduces rigidity and hydrogen-bonding capacity. CAS RN 1260762-06-8 .

Substitution with Halogen or Trifluoromethyl Groups

4-Bromo-2-(trifluoromethyl)benzonitrile

- Structure : Trifluoromethyl (-CF₃) at position 2.

- Properties : Molecular weight 250.01; >95% purity. The -CF₃ group increases electronegativity and metabolic stability. CAS RN 191165-13-6 .

4-Bromo-2-chlorobenzonitrile

- Structure : Chlorine at position 2.

- Physical Data : MP 67–68°C, BP 142–143°C. The smaller halogen may enhance reactivity in cross-coupling reactions. CAS RN 154607-01-9 .

4-bromo-2-(bromomethyl)benzonitrile

Heterocyclic and Bulky Substituents

4-[(5-Bromo-4,6-dichloro-2-pyrimidinyl)amino]benzonitrile

- Structure: Pyrimidinylamino group at position 4.

- Applications: Potential use in NSD2-PWWP1 inhibition due to heterocyclic pharmacophore. CAS RN 55873-09-1 .

4-(4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)phenoxy)benzonitrile

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | Key Substituent | CAS RN |

|---|---|---|---|---|---|

| 4-Bromo-2-(ethylamino)benzonitrile | 225.07 | Not reported | Not reported | -NHCH₂CH₃ | Not available |

| 4-Bromo-2-(propylamino)benzonitrile | 239.10 | Not reported | Not reported | -NHCH₂CH₂CH₃ | Not available |

| 4-Bromo-2-(trifluoromethyl)benzonitrile | 250.01 | Not reported | Not reported | -CF₃ | 191165-13-6 |

| 4-Bromo-2-chlorobenzonitrile | 216.46 | 67–68 | 142–143 | -Cl | 154607-01-9 |

Key Findings and Implications

- Electronic Effects: Electron-withdrawing groups (e.g., -CF₃, -CN) enhance stability but reduce nucleophilicity, while amino groups (-NHCH₃, morpholine) improve solubility and binding affinity.

- Steric Factors : Bulky substituents (e.g., tetrahydro-2H-pyran-2-yloxymethyl) may hinder reactions but improve selectivity in enzyme inhibition .

- Chirality : Epoxide-containing derivatives (e.g., R/S enantiomers) are critical for asymmetric catalysis but require costly synthesis .

Q & A

Q. What synthetic routes are recommended for preparing 4-Bromo-2-(ethylamino)benzonitrile in academic settings?

A common approach involves sequential functionalization of the benzonitrile core. First, bromination at the para position can be achieved using electrophilic aromatic substitution (e.g., Br₂/FeBr₃). Subsequent introduction of the ethylamino group at the ortho position may employ nucleophilic substitution or Buchwald-Hartwig amination, depending on the leaving group (e.g., halogen or nitro). For example, details similar protocols for brominated phenethylamines, highlighting the use of palladium catalysts in amine coupling reactions .

Q. How should researchers characterize this compound spectroscopically?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and ethylamino integration.

- IR Spectroscopy : To identify nitrile (C≡N, ~2240 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches.

- Mass Spectrometry (MS) : For molecular ion verification (e.g., [M+H]⁺).

provides benchmark data for 4-bromobenzonitrile derivatives, such as CAS 623-00-7, which can guide interpretation .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel, ethyl acetate/hexane) is standard for removing unreacted precursors. Recrystallization using ethanol or dichloromethane/hexane mixtures may improve purity. notes melting points (e.g., 67–68°C for 4-bromo-2-chlorobenzonitrile) as critical purity indicators .

Q. How does the compound’s stability vary under different storage conditions?

Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation. The ethylamino group may oxidize in air; suggests that benzonitrile derivatives with electron-donating substituents (like amines) are prone to hydrolysis in humid environments .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

The bromine atom serves as a leaving group in Suzuki or Ullmann couplings. The ethylamino group’s electron-donating nature activates the aromatic ring toward electrophilic substitution but may sterically hinder metal catalysts. demonstrates analogous reactivity in sulfur-containing macrocycles, where bromine participates in C–S bond formation .

Q. How does the ethylamino group influence the electronic structure of the benzonitrile core?

Computational studies (e.g., DFT) reveal that the ethylamino group donates electron density via resonance, reducing the nitrile’s electrophilicity. notes that benzonitrile derivatives exhibit distinct dipole moments (4.01–4.18 D), which affect solvation and adsorption .

Q. What applications does this compound have in medicinal chemistry?

Q. How does the compound interact with metal surfaces in catalytic systems?

Benzonitrile derivatives adsorb via nitrile-metal interactions. reports that benzonitrile binds to Ag, Au, and Pd surfaces, with orientation affecting catalytic activity in hydrogenation or C–C coupling .

Q. How can researchers resolve contradictions in solubility data for polar vs. nonpolar solvents?

Methodological approach:

- Use HPLC to assess purity (impurities may alter solubility).

- Perform DSC/TGA to detect polymorphic forms.

provides solubility parameters for structurally similar brominated nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.